molecular formula C15H19NO5S B2961338 N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1226447-59-1

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2961338
CAS No.: 1226447-59-1
M. Wt: 325.38
InChI Key: VFNGLOBEGKLUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound features a unique structure that combines a furan ring, a sulfonamide group, and a methoxy-substituted benzene ring, making it an interesting subject for scientific investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan and benzene derivatives. Common synthetic routes include:

    Furan Ring Formation: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the furan and benzene derivatives using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan and benzene rings may interact with cellular membranes and proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)cyclopentanecarboxamide: Shares the furan ring and hydroxyethyl group but differs in the benzene and sulfonamide components.

    N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: Similar furan and hydroxyethyl groups with a different benzene derivative.

Uniqueness

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-10-8-12(20-3)5-7-15(10)22(18,19)16-9-13(17)14-6-4-11(2)21-14/h4-8,13,16-17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNGLOBEGKLUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.